3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
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Overview
Description
3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione typically involves the reaction of a cyclohexylamine derivative with a 4-propoxyphenyl-substituted pyrrolidine-2,5-dione precursor. The reaction conditions may include:
- Solvents: Common solvents such as ethanol, methanol, or dichloromethane.
- Catalysts: Acid or base catalysts to facilitate the reaction.
- Temperature: Reactions are often carried out at elevated temperatures to increase the reaction rate.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylamino)-1-phenylpyrrolidine-2,5-dione
- 3-(Cyclohexylamino)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione
- 3-(Cyclohexylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione
Uniqueness
3-(Cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds. The presence of the propoxy group can influence its solubility, stability, and interaction with molecular targets.
Properties
IUPAC Name |
3-(cyclohexylamino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-2-12-24-16-10-8-15(9-11-16)21-18(22)13-17(19(21)23)20-14-6-4-3-5-7-14/h8-11,14,17,20H,2-7,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSCYMPIEOYBBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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